

# In-depth Technical Guide: 4-Bromo-5-methylthiazol-2-amine

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## Compound of Interest

Compound Name: 4-Bromo-5-methylthiazol-2-amine

CAS No.: 1209167-05-4

Cat. No.: B580960

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## Abstract

**4-Bromo-5-methylthiazol-2-amine** is a heterocyclic amine belonging to the 2-aminothiazole class of compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules with diverse therapeutic applications, including anticancer and antimicrobial agents. The introduction of a bromine atom at the 5-position and a methyl group at the 4-position of the 2-aminothiazole core provides a unique structural motif for further chemical modifications and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive review of the available literature on **4-Bromo-5-methylthiazol-2-amine**, focusing on its synthesis, chemical properties, and potential biological activities. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide extrapolates potential activities and experimental protocols based on closely related analogues.

## Chemical Properties

**4-Bromo-5-methylthiazol-2-amine** is a solid compound with the molecular formula  $C_4H_5BrN_2S$  and a molecular weight of 193.06 g/mol .<sup>[1]</sup> Its purity is typically reported to be around 95-98%.<sup>[1][2]</sup>

Property	Value	Reference
Molecular Formula	$C_4H_5BrN_2S$	[1]
Molecular Weight	193.06 g/mol	[1]
CAS Number	3034-57-9	[3]
Appearance	Solid	[1]
Melting Point	105-108.5 °C (decomposes)	[3]
Boiling Point (Predicted)	298.3 ± 20.0 °C	[3]
Flashing Point (Predicted)	134.191 °C	[3]
Density (Predicted)	1.806 ± 0.06 g/cm <sup>3</sup>	[3]
Vapor Pressure (Predicted)	0.001 mmHg at 25°C	[3]
Refractive Index (Predicted)	1.661	[3]
InChI Key	KPTFKWPRFDQHJL- UHFFFAOYSA-N	[1]
SMILES	<chem>Nc1nc(c(s1)C)Br</chem>	[2]

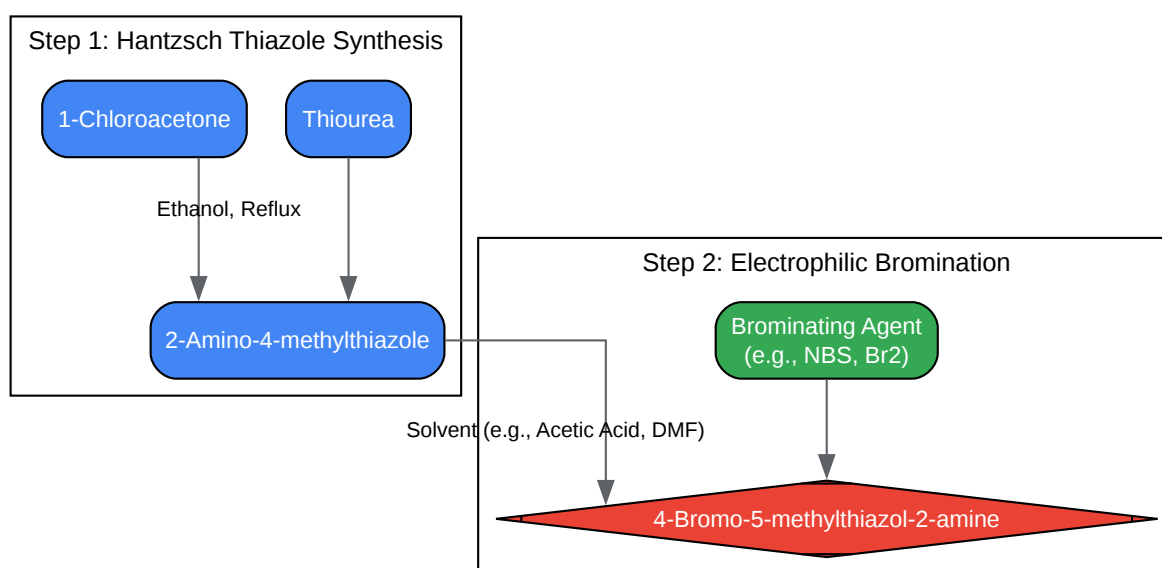
## Synthesis

The synthesis of **4-Bromo-5-methylthiazol-2-amine** can be approached through several synthetic strategies, primarily involving the construction of the thiazole ring followed by bromination, or the use of a pre-brominated precursor. A common method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.<sup>[4]</sup>

## General Synthetic Pathway: Hantzsch Thiazole Synthesis and Bromination

A plausible and commonly employed route for the synthesis of **4-Bromo-5-methylthiazol-2-amine** involves a two-step process:

- Hantzsch Thiazole Synthesis of 2-amino-4-methylthiazole from 1-chloroacetone and thiourea.
- Electrophilic Bromination of the resulting 2-amino-4-methylthiazole at the C5 position.



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Caption: General workflow for the synthesis of **4-Bromo-5-methylthiazol-2-amine**.

## Detailed Experimental Protocols

While a specific, detailed protocol for the synthesis of **4-Bromo-5-methylthiazol-2-amine** with quantitative yield is not readily available in the reviewed literature, the following protocols for analogous compounds can be adapted.

Protocol 1: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole (Illustrative Hantzsch Synthesis)[5]

- Reagents: 2-bromo-1-pyridin-2-yl-ethanone (1 g, 5 mmol), thiourea (340 mg, 5.1 mmol), ethanol, 2 M NaOH, ethyl acetate.
- Procedure:
  - To a solution of 2-bromo-1-pyridin-2-yl-ethanone in ethanol, add thiourea.
  - Stir the mixture at 70°C for 2 hours.
  - Monitor the reaction via LC/MS.
  - Cool the reaction mixture to room temperature to allow for precipitate formation.
  - Collect the precipitate by vacuum filtration and wash with acetone.
  - Dissolve the solid in 2 M NaOH (25 mL) and extract with ethyl acetate (3 x 50 mL).
  - Dry the combined organic layers over Na<sub>2</sub>SO<sub>4</sub> and concentrate in vacuo to yield the product.
- Yield: 56% (for 2-Amino-4-(pyridin-2-yl)thiazole).

#### Protocol 2: Bromination of 2-Aminothiazole (General Procedure)

A common method for the bromination of 2-aminothiazoles at the 5-position involves the use of a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.

- Reagents: 2-amino-4-methylthiazole, Bromine (Br<sub>2</sub>), or N-Bromosuccinimide (NBS), Dimethylformamide (DMF) or Acetic Acid.
- Procedure (adapted from similar syntheses):
  - Dissolve 2-amino-4-methylthiazole in DMF or acetic acid.
  - Slowly add a solution of bromine or portions of NBS to the reaction mixture at room temperature with stirring.
  - Continue stirring for several hours and monitor the reaction by TLC.

- Upon completion, pour the reaction mixture into ice water.
- Neutralize the solution with a base (e.g., sodium bicarbonate).
- Collect the precipitated solid by filtration, wash with water, and dry.
- Purify the crude product by recrystallization or column chromatography.

## Biological Activities

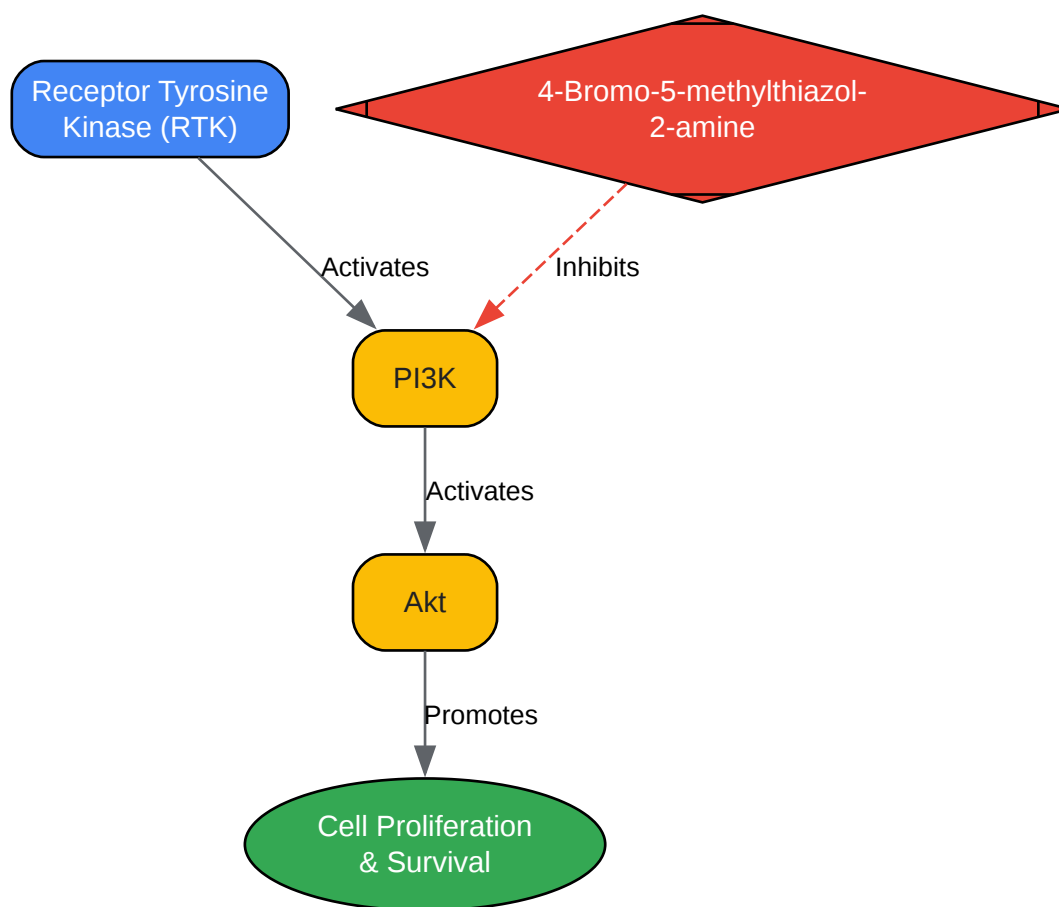
The 2-aminothiazole scaffold is a well-established pharmacophore in drug discovery, known to exhibit a wide range of biological activities.[6] Derivatives of 2-aminothiazole have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[6] While specific quantitative data for **4-Bromo-5-methylthiazol-2-amine** is scarce, the biological potential can be inferred from studies on structurally related compounds.

## Anticancer Potential

Numerous 2-aminothiazole derivatives have been synthesized and evaluated for their anticancer activity. The introduction of various substituents on the thiazole ring can significantly influence their potency and selectivity against different cancer cell lines.

### Hypothetical Signaling Pathway Inhibition

Based on the known mechanisms of other 2-aminothiazole anticancer agents, **4-Bromo-5-methylthiazol-2-amine** could potentially exert its effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.



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Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)[7]

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

- Materials:
  - Cancer cell lines (e.g., MCF-7, A549, HCT116)
  - 96-well plates
  - **4-Bromo-5-methylthiazol-2-amine** (test compound)
  - Standard anticancer drugs (e.g., Doxorubicin, Cisplatin)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Cell culture medium and supplements
- Procedure:
  - Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
  - Compound Treatment: Treat the cells with various concentrations of the test compound and standard drugs for 48-72 hours. Include a vehicle control (DMSO).
  - MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
  - Formazan Solubilization: Add DMSO to each well to dissolve the formazan crystals.
  - Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  - IC<sub>50</sub> Calculation: The IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

## Antimicrobial Potential

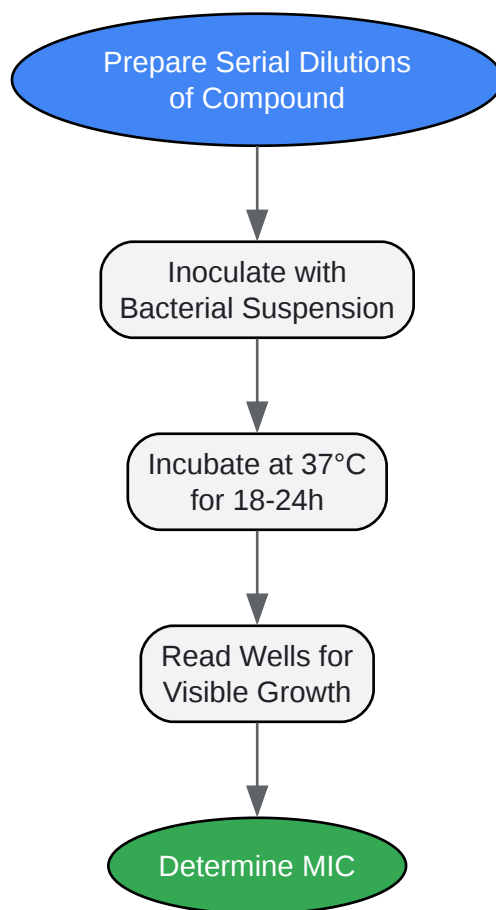
The 2-aminothiazole moiety is also a key component of several antimicrobial agents. The presence of the bromo and methyl substituents on the thiazole ring of **4-Bromo-5-methylthiazol-2-amine** may confer antimicrobial properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay[7]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

- Materials:
  - Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

- Mueller-Hinton broth
- 96-well microtiter plates
- **4-Bromo-5-methylthiazol-2-amine** (test compound)
- Standard antibiotics (e.g., Ampicillin, Ciprofloxacin)
- Procedure:
  - Serial Dilution: Prepare a serial two-fold dilution of the test compound and standard antibiotics in Mueller-Hinton broth in a 96-well plate.
  - Bacterial Inoculation: Add a standardized bacterial suspension to each well.
  - Incubation: Incubate the plates at 37°C for 18-24 hours.
  - MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.



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